molecular formula C16H16ClN3O3 B2611930 (2E)-4-[(7-chloro-4-hydroxy-8-methylquinolin-3-yl)formamido]-N-methylbut-2-enamide CAS No. 2097940-49-1

(2E)-4-[(7-chloro-4-hydroxy-8-methylquinolin-3-yl)formamido]-N-methylbut-2-enamide

Cat. No.: B2611930
CAS No.: 2097940-49-1
M. Wt: 333.77
InChI Key: VOTXUVMJNUYLIU-ONEGZZNKSA-N
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Description

(2E)-4-[(7-chloro-4-hydroxy-8-methylquinolin-3-yl)formamido]-N-methylbut-2-enamide is a useful research compound. Its molecular formula is C16H16ClN3O3 and its molecular weight is 333.77. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

The research into quinoline derivatives, similar in structure to the specified compound, has shown significant applications in synthetic chemistry. For instance, studies on 2-chloro-3-formylquinoline have demonstrated its utility in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. The facile syntheses of derivatives like 3-aminoisooxazolo[5,4-b]quinoline and 3-hydroxyfuro[2,3-d]theino[2,3-b]quinoline-2-carboxamide highlight the versatility of quinoline compounds in synthetic applications (Srivastava, Neelima, & Bhaduri, 1987).

Medicinal Chemistry Research

Quinoline derivatives have been explored for their potential in medicinal chemistry, particularly in antitumor and antimicrobial applications. The synthesis and evaluation of novel quinolindiones, for example, have led to the development of potent antitumor agents like lavendamycin methyl ester. These compounds have been synthesized through efficient methods and have shown significant efficacy in preclinical models (Behforouz, Haddad, Cai, Arnold, Mohammadi, Sousa, & Horn, 1996).

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial properties. For instance, the synthesis and activity of bisquinolines, which retain the basic side chain of chloroquine, have been studied. These compounds have shown activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, indicating their potential in antimalarial therapy (Raynes, Galatis, Cowman, Tilley, & Deady, 1995).

Properties

IUPAC Name

7-chloro-8-methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-9-12(17)6-5-10-14(9)20-8-11(15(10)22)16(23)19-7-3-4-13(21)18-2/h3-6,8H,7H2,1-2H3,(H,18,21)(H,19,23)(H,20,22)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTXUVMJNUYLIU-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C(C2=O)C(=O)NCC=CC(=O)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1NC=C(C2=O)C(=O)NC/C=C/C(=O)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.